4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a difluorophenyl group attached to a dimethylazetidinone ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3,4-difluoroaniline with a suitable azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidinone, followed by nucleophilic substitution with 3,4-difluoroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as ketoreductases, has also been explored to achieve high enantioselectivity and yield in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Scientific Research Applications
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of the P2Y12 receptor, which plays a role in platelet aggregation and cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Used in Suzuki cross-coupling reactions to form biaryl derivatives.
3,4-Difluorophenyl isocyanate: Utilized in the synthesis of various organic compounds.
Blatter radicals: Compounds with similar difluorophenyl groups, studied for their redox and magnetic properties.
Uniqueness
4-(3,4-Difluorophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-11(2)9(14-10(11)15)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQQSAIZRBZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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